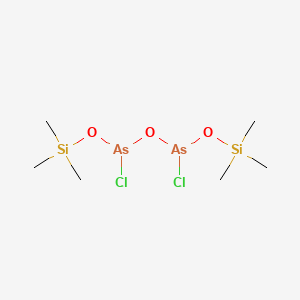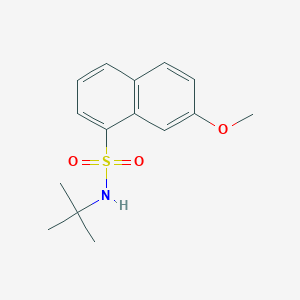![molecular formula C10H11NO5 B14283097 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid CAS No. 152928-13-7](/img/structure/B14283097.png)
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of salicylic acid, where the amino group is substituted with an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds as follows:
- Dissolve 2-hydroxybenzoic acid in a suitable solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Esterification: The hydroxyl group can react with alcohols to form esters.
Amidation: The ethoxycarbonyl group can react with amines to form amides.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Major Products Formed
Esterification: Formation of esters.
Amidation: Formation of amides.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol or amine.
Aplicaciones Científicas De Investigación
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The ethoxycarbonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid with an acetyl group, widely used as an analgesic and anti-inflammatory drug.
Methyl Salicylate: An ester of salicylic acid, used in topical analgesics and as a flavoring agent.
Uniqueness
5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the ethoxycarbonyl group, which can modify its chemical and biological properties. This modification can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
152928-13-7 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
5-(ethoxycarbonylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(15)11-6-3-4-8(12)7(5-6)9(13)14/h3-5,12H,2H2,1H3,(H,11,15)(H,13,14) |
Clave InChI |
SJXSGPSMJJLOAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)




![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)




